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Uridine 2'-phosphate(2-) -

Uridine 2'-phosphate(2-)

Catalog Number: EVT-1588624
CAS Number:
Molecular Formula: C9H11N2O9P-2
Molecular Weight: 322.17 g/mol
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Product Introduction

Description
Uridine 2'-phosphate(2-) is a organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of uridine 2'-phosphate. Major structure at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a uridine 2'-phosphate.
Overview

Uridine 2'-phosphate(2-) is a nucleotide derivative composed of uridine and a phosphate group at the 2' position of the ribose sugar. It plays a significant role in various biological processes, including nucleotide metabolism and cellular signaling. This compound is classified as a pyrimidine nucleoside phosphate, which is crucial in the synthesis of nucleotides and nucleic acids.

Source and Classification

Uridine 2'-phosphate(2-) is derived from uridine, which consists of the nitrogenous base uracil linked to a ribose sugar. The addition of a phosphate group at the 2' position alters its properties and functions. This compound belongs to the class of nucleotides, specifically pyrimidine nucleotides, which are essential for various biochemical pathways in living organisms.

Synthesis Analysis

Methods

The synthesis of uridine 2'-phosphate(2-) can be achieved through several methods, including enzymatic and chemical approaches. Enzymatic synthesis often involves the use of specific kinases that transfer phosphate groups to uridine. For example, uridine can be phosphorylated by uridine kinase in the presence of adenosine triphosphate, leading to the formation of uridine 5'-monophosphate, which can subsequently be converted into uridine 2'-phosphate(2-) through further enzymatic reactions or chemical modifications.

Technical Details

One common method for synthesizing uridine 2'-phosphate(2-) involves a multi-step enzymatic cascade reaction. This process typically includes:

  • Phosphorylation: The initial phosphorylation of uridine to form uridine 5'-monophosphate.
  • Isomerization: Converting uridine 5'-monophosphate into the desired 2'-phosphate form through specific enzyme-catalyzed reactions.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high yield and purity.
Molecular Structure Analysis

Structure

Uridine 2'-phosphate(2-) has a molecular formula of C9_9H11_11N2_2O8_8P. The structure consists of:

  • A pyrimidine base (uracil).
  • A ribose sugar with a phosphate group attached at the 2' position.

Data

The molecular weight of uridine 2'-phosphate(2-) is approximately 307.16 g/mol. The compound exhibits characteristic spectroscopic features in nuclear magnetic resonance and mass spectrometry analyses, confirming its identity.

Chemical Reactions Analysis

Reactions

Uridine 2'-phosphate(2-) participates in various biochemical reactions, including:

  • Phosphorylation: It can act as a substrate for kinases that add additional phosphate groups, forming higher phosphorylated derivatives.
  • Dephosphorylation: It can also be hydrolyzed by phosphatases to release inorganic phosphate and regenerate uridine.

Technical Details

In laboratory settings, reactions involving uridine 2'-phosphate(2-) are often monitored using chromatographic techniques to assess conversion rates and product formation. The stability of this compound under different pH conditions is also studied to understand its behavior in biological systems.

Mechanism of Action

Process

The mechanism by which uridine 2'-phosphate(2-) exerts its effects primarily involves its role as a substrate in nucleotide synthesis and metabolism. It participates in:

  • Nucleotide synthesis: Serving as a building block for RNA synthesis.
  • Signal transduction: Acting as a signaling molecule in various cellular pathways.

Data

Research indicates that the phosphorylation state of nucleotides like uridine 2'-phosphate(2-) can influence their interaction with enzymes and receptors, thereby affecting cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values associated with the phosphate groups influence its ionization state in biological systems.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability, while spectrophotometric methods can be used to assess purity and concentration.

Applications

Scientific Uses

Uridine 2'-phosphate(2-) has various applications in scientific research:

  • Biochemical assays: Used as a substrate in studies involving nucleotide metabolism.
  • Drug development: Investigated for potential therapeutic roles in modulating cellular signaling pathways.
  • Synthetic biology: Employed in the design of RNA molecules with modified properties for therapeutic applications.
Enzymatic Synthesis and Degradation Pathways of Uridine 2'-phosphate(2−)

Uridine 2'-phosphate(2−) (U2P), the anionic form of uridine 2'-monophosphate, is a critical intermediate in RNA metabolism and cellular nucleotide homeostasis. Its generation and degradation are tightly regulated through specialized enzymatic pathways, predominantly involving cyclic nucleotide phosphodiesterases and ribonucleases. This section details the enzymatic machinery governing U2P dynamics, emphasizing substrate specificity, catalytic mechanisms, and integrated regulatory networks.

Role of 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) in Hydrolysis of 2',3'-Cyclic Nucleotides

2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) is a pivotal hydrolytic enzyme in the metabolism of 2',3'-cyclic nucleotides, including the immediate precursor of Uridine 2'-phosphate(2−), 2',3'-cUMP. CNPase catalyzes the phosphodiester bond cleavage of 2',3'-cyclic nucleotides, generating the corresponding 2'-nucleotide monophosphates. This reaction is irreversible under physiological conditions due to the significant free energy change associated with cyclic phosphate hydrolysis [5] [8].

  • Catalytic Mechanism: CNPase employs a two-step metallo-β-lactamase mechanism. A divalent metal ion (typically Mg²⁺ or Zn²⁺) coordinated within the active site activates a water molecule for nucleophilic attack on the cyclic phosphate's phosphorus atom. This results in ring opening and formation of the 2'-nucleotide monophosphate product. The reaction proceeds via a pentacoordinate phosphorane transition state [5].
  • Cellular Localization and Function: Predominantly localized in the cytoplasm and associated with membranes (e.g., myelin in vertebrates), CNPase activity ensures the efficient conversion of 2',3'-cNMPs, unavoidable byproducts of RNA degradation primarily catalyzed by RNase T2 family enzymes like RNase I in E. coli or RNASET2 in humans, into 2'-NMPs. This prevents the accumulation of cyclic nucleotides, which can interfere with normal RNA turnover and potentially trigger aberrant signaling [5] [8].
  • Quantitative Impact: Studies in E. coli and Salmonella Typhimurium utilizing heterologous expression of mammalian CNPase demonstrated a significant reduction in intracellular 2',3'-cNMP pools. This depletion correlated with altered cellular phenotypes, including modified biofilm formation and motility, highlighting the functional significance of CNPase-mediated hydrolysis in prokaryotic physiology and indirectly underscoring the role of U2P generation in these processes [5].

Table 1: CNPase Activity and Selectivity Across Model Organisms

OrganismPrimary CNPase Source/ModelKey 2',3'-cNMP SubstratesMajor Physiological Consequence of Activity
Escherichia coliHeterologous mammalian CNPase2',3'-cAMP, cCMP, cUMP, cGMPReduced biofilm formation, altered motility
Salmonella TyphimuriumHeterologous mammalian CNPase2',3'-cAMP, cCMP, cUMP, cGMPAltered stress response pathways
Mammals (e.g., Rat)Endogenous CNPase (CNP1)2',3'-cAMP, cCMP, cUMP, cGMPMyelin maintenance, potential roles in neural development

Substrate Specificity of CNPase for Uridine 2',3'-Cyclic Phosphate

While CNPase exhibits broad activity towards various 2',3'-cNMPs (cAMP, cGMP, cCMP, cUMP), its interaction with 2',3'-cUMP exhibits distinct kinetic and molecular features crucial for Uridine 2'-phosphate(2−) production.

  • Kinetic Preferences: Kinetic analyses reveal that CNPase processes different 2',3'-cNMPs with varying efficiencies (kcat/KM). Although absolute values depend on the enzyme source and assay conditions, studies consistently show that CNPase hydrolyzes 2',3'-cUMP with high catalytic efficiency, often comparable to or exceeding that for 2',3'-cAMP. The KM for 2',3'-cUMP typically falls in the low micromolar range, indicating high affinity [5] [8].
  • Molecular Basis of Specificity: The CNPase active site possesses a nucleobase-binding pocket. Specificity for uracil in 2',3'-cUMP arises from complementary hydrogen bonding and hydrophobic interactions between the uracil ring (particularly the O2 and N3-H positions) and conserved residues (e.g., tyrosine, histidine, aspartate) lining the pocket. Mutagenesis studies targeting these residues significantly impact kcat and KM for 2',3'-cUMP, confirming their role in substrate recognition and catalysis. Unlike some nucleotidases, CNPase shows a strict requirement for the ribose configuration and the cyclic phosphate, lacking activity towards 3',5'-cNMPs or linear nucleotides like UMP [5] [8].
  • Product Specificity: CNPase hydrolysis of 2',3'-cUMP exclusively yields Uridine 2'-phosphate(2−) (U2P). The enzyme exhibits regioselectivity, cleaving the P-O3' bond of the cyclic phosphate to generate the 2'-isomer. This specificity is absolute under physiological conditions, ensuring U2P is the sole direct product of 2',3'-cUMP degradation by this enzyme [5] [8].

Comparative Analysis of Phosphodiesterase Activity Across RNase Families

The hydrolysis of RNA, and consequently the generation of cyclic phosphate intermediates like 2',3'-cUMP and their linear products like U2P, is carried out by diverse ribonuclease (RNase) families. Each family exhibits characteristic mechanisms and product profiles.

  • RNase A Family (Pancreatic-type RNases): These enzymes are endonucleases that cleave RNA on the 3' side of pyrimidine residues (C and U). They generate oligonucleotides with 3'-terminal 2',3'-cyclic phosphates via a transphosphorylation reaction. The cyclic phosphates are relatively stable but can be slowly hydrolyzed non-enzymatically or by the same RNase A enzyme in a second, slower hydrolysis step to yield 3'-NMPs. They do not produce significant amounts of free 2'-NMPs like U2P directly. Their primary cyclic nucleotide product relevant to uridine is 2',3'-cUMP, but it remains oligomer-bound initially [5].
  • RNase T2 Family (Fungal-type RNases, e.g., RNase I, RNASET2): This is the primary family responsible for generating bulk cellular free 2',3'-cNMPs, including 2',3'-cUMP. They are acid phosphatases acting as endonucleases or exonucleases. Hydrolysis proceeds via a two-step mechanism: 1) transphosphorylation to produce an oligonucleotide with a 2',3'-cyclic phosphate terminus, and 2) immediate hydrolysis of this cyclic terminus to release a 3'-NMP (e.g., 3'-UMP). Crucially, some members like RNase I (in E. coli) efficiently release free 2',3'-cNMPs as intermediates during RNA degradation, making these cyclic nucleotides available for CNPase action to produce 2'-NMPs like U2P. RNase T2 enzymes themselves primarily produce 3'-NMPs, not 2'-NMPs [5] [8].
  • RNase H Family: These enzymes specifically degrade the RNA strand in RNA-DNA hybrids. They are endonucleases and produce cleavage products with 5'-phosphate and 3'-hydroxyl termini. They do not generate 2',3'-cyclic phosphate intermediates or directly produce 2'- or 3'-NMPs like U2P.
  • CNPase: As discussed, CNPase is not an RNase. It acts specifically on free 2',3'-cNMPs (mononucleotides), not on RNA polymers or oligonucleotides. Its sole function relevant to U2P is the hydrolysis of free 2',3'-cUMP to produce Uridine 2'-phosphate(2−). It represents a dedicated pathway for converting cyclic uridine monophosphate into its linear 2'-phosphate form.

Table 2: Phosphodiesterase Activities Generating or Utilizing Uridine Cyclic/Linear Phosphates

Enzyme FamilyRepresentative EnzymesPrimary Reaction on RNA/Uridine SubstratesRelevance to Uridine 2'-phosphate(2−) (U2P)
RNase T2RNase I (E. coli), RNASET2 (Human)RNA hydrolysis → Free 2',3'-cNMPs (inc. 2',3'-cUMP) + Oligos/3'-NMPsMajor Source of Precursor: Generates free 2',3'-cUMP for CNPase
CNPaseCNP1 (Mammals)Free 2',3'-cUMP Hydrolysis → Uridine 2'-phosphate(2−)Direct Producer: Sole enzyme generating U2P from 2',3'-cUMP
RNase ARNase A (Bovine)RNA transphosphorylation → Oligos with 3'-terminal 2',3'-cP → Slow hydrolysis to 3'-NMPsMinor Source: Releases oligo-bound 2',3'-cUMP, not directly free U2P
Nonspecific PDEsVarious (e.g., some Ser/Thr phosphatases)May have low activity on 2',3'-cNMPs, producing mixture of 2'- and 3'-NMPsPotential Minor Pathway: Low efficiency/specificity for U2P

Regulatory Mechanisms of Uridine 2'-phosphate(2−) Homeostasis in Cellular Systems

Uridine 2'-phosphate(2−) levels within the cell are not static but are dynamically regulated by interconnected mechanisms responding to metabolic state, energy charge, and redox conditions. This homeostasis is crucial as U2P serves as both a degradation product and a potential precursor or regulator.

  • Transcriptional Regulation of CNPase and RNases: The expression levels of key enzymes in the U2P pathway are subject to transcriptional control. In bacteria like E. coli and Salmonella, transcriptomic studies revealed that depletion of 2',3'-cNMPs (via CNPase expression) significantly alters the expression profiles of numerous genes. While direct targets regulating cnp homologs are still being elucidated, this demonstrates that cellular sensing of cyclic nucleotide levels (precursors to U2P) feeds back onto global gene expression, potentially including the RNases (like RNase I) that generate 2',3'-cUMP and the pathways utilizing U2P [5]. In mammals, CNPase expression is developmentally regulated, particularly in the nervous system.
  • Redox-Sensitive Enzymes in Uridine Metabolism: Although not directly demonstrated for U2P itself, a key enzyme in broader uridine metabolism, Uridine Phosphorylase 2 (UPase2), is regulated by redox status via an intramolecular disulfide bond. Formation of a disulfide between specific cysteine residues dislocates a critical arginine (R100) involved in phosphate coordination, effectively inhibiting UPase2 activity [6]. As UPase2 catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate, its inhibition elevates cellular uridine levels. This uridine can potentially enter salvage pathways or influence the pools of nucleotides, including potentially UMP, which might indirectly feed into pathways connected to U2P generation or utilization. This provides a link between cellular oxidative stress and pyrimidine nucleotide homeostasis, potentially impacting substrates upstream of U2P formation.
  • Feeding Behavior and Metabolic State: While primarily regulating plasma uridine levels, feeding/fasting cycles significantly impact nucleotide metabolism. Fasting induces uridine biosynthesis in adipose tissue, elevating plasma uridine [1] [3]. This increased uridine flux into cells could potentially increase the substrate pool for kinases producing UMP, which might be degraded (via pathways involving RNases and CNPase) to U2P under specific conditions. Conversely, the refeeding state reduces uridine synthesis and increases clearance. Furthermore, ATP levels directly influence enzymes like UCK2 (uridine-cytidine kinase 2) in the salvage pathway, activating it to produce UMP. UMP is a central precursor potentially leading to RNA synthesis and subsequent degradation products like U2P. ATP depletion, conversely, can shift metabolism towards nucleotide degradation [1] [3]. The activity of phosphopentomutase (converting ribose-1-phosphate, a product of uridine phosphorylase, to ribose-5-phosphate) is also partially inhibited by phosphate, linking U2P precursor metabolism to phosphate homeostasis [7].
  • Substrate Availability and Compartmentalization: The primary determinant of U2P generation is the availability of its direct precursor, free 2',3'-cUMP, produced mainly by RNase T2 family activity on RNA. Therefore, overall RNA turnover rates, specific RNA degradation pathways, and the spatial localization of RNase T2 enzymes and CNPase will inherently regulate U2P production. U2P itself may be further metabolized by phosphatases (to uridine) or kinases, although specific enzymes dedicated to U2P metabolism are less well-characterized than those for 3'-NMPs. Its potential incorporation into unusual RNA structures or its role as a signaling molecule, while suggested by the physiological effects of perturbing 2',3'-cNMP levels [5], requires further elucidation.

Properties

Product Name

Uridine 2'-phosphate(2-)

IUPAC Name

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C9H11N2O9P-2

Molecular Weight

322.17 g/mol

InChI

InChI=1S/C9H13N2O9P/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1

InChI Key

HQIDPEYTETUCNF-XVFCMESISA-L

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)([O-])[O-]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)([O-])[O-]

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